![molecular formula C18H20O3 B12529942 Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate CAS No. 663174-52-5](/img/structure/B12529942.png)
Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group attached to a biphenyl moiety through a methoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate typically involves the esterification of (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction parameters, leading to a more sustainable and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoic acid.
Reduction: (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form, which may exert its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]butanoate: Similar structure but with a butanoate ester group instead of a propanoate ester.
Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]acetate: Similar structure but with an acetate ester group instead of a propanoate ester.
The uniqueness of Ethyl (2S)-2-[([1,1’-biphenyl]-4-yl)methoxy]propanoate lies in its specific ester linkage and the resulting physicochemical properties, which can influence its reactivity and interactions in various applications.
Eigenschaften
CAS-Nummer |
663174-52-5 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
ethyl (2S)-2-[(4-phenylphenyl)methoxy]propanoate |
InChI |
InChI=1S/C18H20O3/c1-3-20-18(19)14(2)21-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
DCJHKEFYDLABAV-AWEZNQCLSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C(C)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
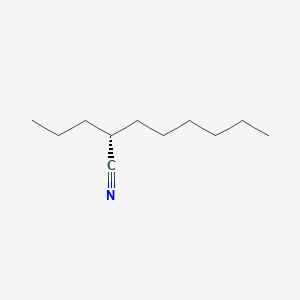
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)

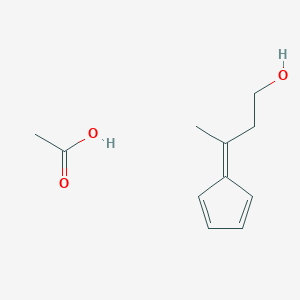
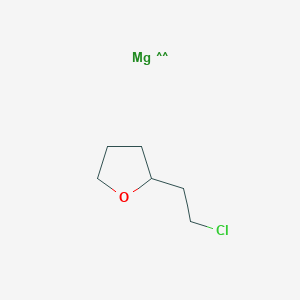
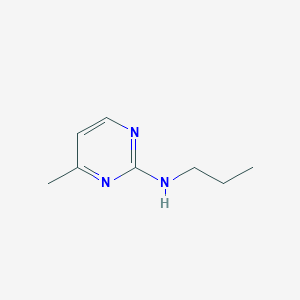
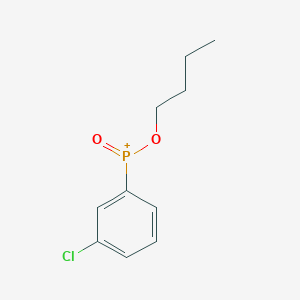
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)

![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)

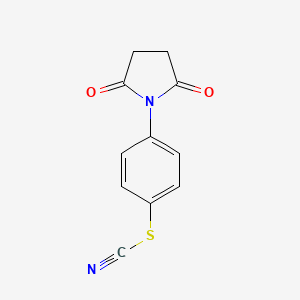
![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
